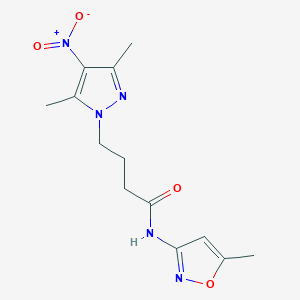![molecular formula C13H20N2O4S B11065853 5-[(Diethylamino)sulfonyl]-2-ethoxybenzamide](/img/structure/B11065853.png)
5-[(Diethylamino)sulfonyl]-2-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Diethylamino)sulfonyl]-2-ethoxybenzamide is an organic compound with a complex structure that includes a benzamide core substituted with diethylamino and sulfonyl groups, as well as an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Diethylamino)sulfonyl]-2-ethoxybenzamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethoxybenzoic acid and diethylamine.
Formation of Intermediate: The 2-ethoxybenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride.
Amidation: The acid chloride is then reacted with diethylamine to form the intermediate 2-ethoxy-N,N-diethylbenzamide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Continuous flow reactors might be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The ethoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-[(Diethylamino)sulfonyl]-2-ethoxybenzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, providing a basis for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of 5-[(Diethylamino)sulfonyl]-2-ethoxybenzamide involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds or ionic interactions with proteins, while the sulfonyl group can engage in covalent bonding with nucleophilic sites on enzymes. These interactions can inhibit enzyme activity or alter receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-[(Dimethylamino)sulfonyl]-2-ethoxybenzamide: Similar structure but with dimethylamino instead of diethylamino.
5-[(Diethylamino)sulfonyl]-2-methoxybenzamide: Similar structure but with a methoxy group instead of an ethoxy group.
5-[(Diethylamino)sulfonyl]-2-hydroxybenzamide: Similar structure but with a hydroxy group instead of an ethoxy group.
Uniqueness
5-[(Diethylamino)sulfonyl]-2-ethoxybenzamide is unique due to the combination of its functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly versatile in both aqueous and organic environments, enhancing its utility in various applications.
Properties
Molecular Formula |
C13H20N2O4S |
|---|---|
Molecular Weight |
300.38 g/mol |
IUPAC Name |
5-(diethylsulfamoyl)-2-ethoxybenzamide |
InChI |
InChI=1S/C13H20N2O4S/c1-4-15(5-2)20(17,18)10-7-8-12(19-6-3)11(9-10)13(14)16/h7-9H,4-6H2,1-3H3,(H2,14,16) |
InChI Key |
QBLBIACIZGXNDC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OCC)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-fluorophenyl)-3-[(3-fluorophenyl)amino]-5-methyl-1,4,5,6-tetrahydro-2H-indol-2-one](/img/structure/B11065773.png)
![8-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11065774.png)

![(4E)-2-(2-chlorophenyl)-4-({6-ethoxy-2-[(4-methylphenyl)sulfanyl]quinolin-3-yl}methylidene)-1,3-oxazol-5(4H)-one](/img/structure/B11065802.png)
![N-{4-(dimethylamino)-6-[(4-fluorophenoxy)methyl]-1,3,5-triazin-2-yl}propanamide](/img/structure/B11065804.png)
![N-(2-phenoxyethyl)-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11065806.png)
![5-Isopropyl-1,2,3,4-tetrahydro-7-thia-6,9,11-triaza-benzo[c]fluoren-8-ol](/img/structure/B11065812.png)
![6-chloro-N-{[(5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}pyridine-3-carboxamide](/img/structure/B11065813.png)
![6-methyl-4-phenyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11065816.png)
![5-bromo-N-[4-(dimethylamino)phenyl]thiophene-2-sulfonamide](/img/structure/B11065818.png)
![N-{2-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B11065835.png)

![N-[1-(4-chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11065857.png)
![ethyl (2E)-3-[(2,3-dimethyl-1H-indol-5-yl)amino]-4,4,4-trifluorobut-2-enoate](/img/structure/B11065860.png)
